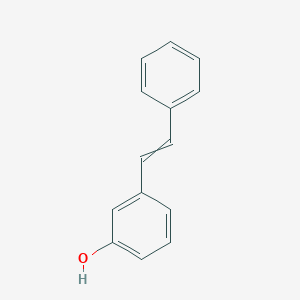

3-(2-Phenylethenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylethenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHJTSIYYWRJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939102 | |

| Record name | 3-(2-Phenylethenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17861-18-6 | |

| Record name | 3-(2-Phenylethenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Phenylethenyl Phenol and Its Derivatives

Palladium-Catalyzed Cross-Coupling Strategies for Phenylethenylphenol Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of stilbenes. These methods generally involve the reaction of an aryl halide or triflate with an alkene or an organometallic reagent in the presence of a palladium catalyst and a base. wikipedia.org

Heck Reaction Protocols for 3-(2-Phenylethenyl)phenol

The Heck reaction, also known as the Mizoroki-Heck reaction, is a cornerstone of palladium-catalyzed C-C bond formation. wikipedia.orgorganic-chemistry.org It involves the reaction of an unsaturated halide, such as 3-bromophenol (B21344) or 3-iodophenol (B1680319) (with the hydroxyl group often protected), with styrene (B11656) in the presence of a palladium catalyst and a base. wikipedia.org This reaction typically exhibits high trans-selectivity, which is advantageous for the synthesis of (E)-stilbenes. organic-chemistry.org

Various palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)2), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and palladium on carbon (Pd/C). wikipedia.orgsapub.org The choice of base, such as triethylamine (B128534) or sodium acetate, and solvent, like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), can significantly influence the reaction's efficiency. wikipedia.orguliege.be For instance, phosphine-free conditions using additives like tetrabutylammonium (B224687) bromide have been shown to improve yields and shorten reaction times in some cases. researchgate.net The reaction of iodobenzene (B50100) and styrene in methanol (B129727) at 120 °C with potassium acetate as the base and palladium chloride as the catalyst represents an early example of this transformation. wikipedia.org

Table 1: Examples of Heck Reaction Conditions

| Aryl Halide Precursor | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Iodophenol (protected) | Styrene | Pd(OAc)2 | Et3N | DMF | 100 | High | wikipedia.org |

| 3-Bromophenol (protected) | Styrene | Pd/C | NaOAc | NMP | 120 | Good | uliege.be |

| Iodobenzene | Styrene | PdCl2 | KOAc | Methanol | 120 | - | wikipedia.org |

Suzuki-Miyaura Coupling Approaches to this compound Precursors

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. yonedalabs.comlibretexts.org To synthesize this compound, this reaction can be employed in a couple of ways. One approach involves coupling a boronic acid or ester derivative of styrene, such as (E)-2-phenylvinylboronic acid, with a 3-halophenol derivative. Alternatively, a 3-hydroxyphenylboronic acid can be reacted with a styryl halide.

The catalytic system typically consists of a palladium precursor like Pd(OAc)2 or Pd2(dba)3 and a phosphine (B1218219) ligand, with PPh3 being a common choice. libretexts.orgacs.org The presence of a base, such as potassium carbonate or potassium phosphate (B84403), is essential for the transmetalation step. yonedalabs.commdpi.com The reaction is known for its high functional group tolerance and generally proceeds under mild conditions. chemie-brunschwig.ch Nickel-based catalysts have also been explored as a more cost-effective alternative to palladium for coupling phenol (B47542) derivatives. mdpi.commdpi.com

Table 2: Suzuki-Miyaura Coupling Reaction Parameters

| Aryl/Vinyl Halide | Organoboron Reagent | Catalyst | Base | Solvent | Yield (%) | Reference |

| 3-Bromophenol (protected) | (E)-2-Phenylvinylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | High | yonedalabs.comlibretexts.org |

| 3-Hydroxyphenylboronic acid | (E)-β-Bromostyrene | Pd(OAc)2/PPh3 | K3PO4 | Dioxane/Water | Good | yonedalabs.comlibretexts.org |

| 4-Hydroxyacetophenone | Phenylboronic acid | trans-NiCl(o-Tol)(PCy3)2 | K3PO4·3H2O | THF/Water | Good | mdpi.com |

Stille and Negishi Coupling Variants in Phenylethenylphenol Construction

The Stille and Negishi couplings offer alternative palladium-catalyzed routes to stilbene (B7821643) derivatives. The Stille coupling utilizes an organotin reagent, such as (E)-2-phenylvinyltributylstannane, which reacts with a 3-halophenol derivative. researchgate.net While effective, the toxicity of organotin compounds is a significant drawback. libretexts.org

The Negishi coupling employs an organozinc reagent, which is generally less toxic and more reactive than its organotin counterpart. uh.eduorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of a 3-halophenol with a styryl zinc reagent. chemie-brunschwig.ch The Negishi reaction is known for its high yields and stereoselectivity. chemie-brunschwig.ch Both the Stille and Negishi reactions typically use a palladium catalyst, often with phosphine ligands, to facilitate the cross-coupling process. chemie-brunschwig.chacs.org

Wittig and Horner-Wadsworth-Emmons Olefination Routes to the Stilbene Moiety in this compound

Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental methods for the synthesis of alkenes, including the stilbene core of this compound. researchgate.net These reactions involve the condensation of a carbonyl compound with a phosphorus-stabilized carbanion.

The Wittig reaction utilizes a phosphonium (B103445) ylide, typically generated by treating a phosphonium salt with a strong base. For the synthesis of this compound, 3-hydroxybenzaldehyde (B18108) would be reacted with benzyltriphenylphosphonium (B107652) ylide. A notable synthesis of 2-[(E)-2-phenylethenyl]phenol involved the reaction of salicylaldehyde (B1680747) with benzyltriphenylphosphonium bromide in the presence of sodium methoxide. nih.gov The reaction often favors the formation of the Z-alkene, although conditions can be modified to favor the E-isomer. harvard.eduyoutube.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org This method generally provides excellent E-selectivity for the resulting alkene and has the advantage that the phosphate byproduct is water-soluble, simplifying purification. harvard.eduorganic-chemistry.org The phosphonate carbanion is generated by treating a phosphonate ester, such as diethyl benzylphosphonate, with a base like sodium hydride or sodium methoxide, followed by reaction with 3-hydroxybenzaldehyde. organic-chemistry.org

Perkin Condensation and Related Approaches for Stilbene Synthesis Applied to this compound

The Perkin reaction is a classic organic reaction that can be adapted for stilbene synthesis. byjus.comslideshare.net It traditionally involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid to produce an α,β-unsaturated aromatic acid. byjus.comiitk.ac.in A modified Perkin reaction has been reported for the synthesis of stilbenes with trans-selectivity by reacting benzaldehydes with phenylacetic acids. wiley-vch.de In some cases, a simultaneous condensation-decarboxylation can lead directly to hydroxystilbenes. wiley-vch.de For this compound, this would entail reacting 3-hydroxybenzaldehyde with phenylacetic acid or its anhydride.

Photochemical and Electrochemical Synthetic Pathways for this compound

More recently, photochemical and electrochemical methods have emerged as sustainable and powerful alternatives for synthesizing complex organic molecules, including stilbene derivatives.

Photochemical Synthesis: Photochemical reactions can drive the formation of stilbenes through various mechanisms. One approach involves the photochemical cyclization of certain precursors followed by elimination. For instance, substituted trans-stilbenes can act as photo-acid generators through a sequence of photochemical trans-cis isomerization and ring-closing reactions. nih.goviucr.org Another strategy is the double photocyclodehydrogenation of precursors like 1,4-distyrylbenzene derivatives to form helicenes, which are structurally related to stilbenes. acs.org The modular synthesis of photoactivatable phenols has also been explored, which could be adapted for preparing this compound derivatives. rsc.org

Electrochemical Synthesis: Organic electrosynthesis offers a green and chemoselective approach to complex molecules by using electricity to drive reactions. researchgate.net This can involve the anodic oxidation or cathodic reduction of substrates to generate reactive intermediates. acs.orgnih.gov For example, electrochemical methods have been developed for the C(sp2)–H sulfinylation of phenols, demonstrating the potential for selective functionalization of the phenol ring under mild, metal- and oxidant-free conditions. rsc.orgsioc-journal.cn While direct electrochemical synthesis of this compound is not widely reported, the principles of electrosynthesis could be applied to the key bond-forming steps, offering a potentially more sustainable route.

Green Chemistry Approaches and Sustainable Synthesis of this compound

In line with the principles of green chemistry, modern synthetic strategies aim to reduce waste, eliminate hazardous solvents, and lower energy consumption. u-szeged.hu The synthesis of this compound and related stilbenoids has benefited significantly from these approaches, moving away from traditional methods that often rely on volatile organic solvents and stoichiometric reagents.

Solvent-Free and Catalyst-Free Methods

A significant advancement in the green synthesis of stilbenoids involves the use of solvent-free reaction conditions, often accelerated by microwave irradiation. cem.com These methods not only reduce environmental pollution from solvents but also frequently lead to shorter reaction times, higher yields, and simpler work-up procedures. mdpi.comorganic-chemistry.org

One prominent strategy is the solvent-free Wittig reaction. The Wittig reaction and its variants are cornerstone methods for creating the carbon-carbon double bond of the stilbene core. wiley-vch.de Research has demonstrated that this reaction can be effectively carried out under solvent-free or aqueous conditions. researchgate.netucl.ac.uk For instance, the condensation of aryl aldehydes with aryl ketones can be achieved using iodine impregnated on alumina (B75360) under microwave activation without any solvent, yielding chalcones which are precursors to flavonoids. researchgate.net A similar approach can be envisioned for this compound, reacting 3-hydroxybenzaldehyde with a suitable benzylphosphonium ylide under solvent-free conditions.

Moreover, methods that eliminate the need for a catalyst are highly desirable. Reports have detailed the synthesis of hydroxystyrylquinolines, compounds structurally related to this compound, under both uncatalyzed and solvent-free conditions with microwave assistance. jst.go.jp Mechanochemical methods, which involve grinding solid reactants together to induce a reaction, also represent a powerful solvent-free and often catalyst-free approach for synthesizing esters of similar compounds like resveratrol (B1683913). researchgate.net

The following table summarizes representative green conditions for stilbene-type syntheses, which are applicable to this compound.

| Reaction Type | Reactants | Conditions | Key Advantages | Ref. |

| Wittig Olefination | Aryl Aldehyde, Benzylphosphonium Salt | Aqueous, LiOH or K₂CO₃ base | Environmentally benign solvent, protecting-group free | ucl.ac.uk |

| Condensation | Aryl Ketone, Aryl Aldehyde | I₂/Al₂O₃, Microwave, Solvent-free | Rapid, high yield, no solvent | researchgate.net |

| Wittig Olefination | Aldehyde, Triphenylphosphonium Bromide | Continuous flow, NaOH, Biphasic | Catalyst-free, continuous process | encyclopedia.pub |

| Cycloaddition | Trimethylsilylazide, Acetylene | Microwave, Solvent-free, Catalyst-free | Greener access to triazoles, no additives | rsc.org |

Use of Renewable Feedstocks in this compound Synthesis

The principle of using renewable raw materials instead of depleting fossil fuels is central to sustainable chemistry. u-szeged.hu The synthesis of this compound can be made more sustainable by sourcing its precursors from biomass. Lignin (B12514952), an abundant polymer in plant cell walls, is a rich renewable source of phenolic compounds. researchgate.netnih.gov

Lignin can be depolymerized through various chemical and biological processes to yield simple phenolic building blocks, such as 3-hydroxybenzaldehyde, a key starting material for the synthesis of this compound via a Wittig reaction. fau.de Similarly, the other key fragment, the benzyl (B1604629) group, can be derived from renewable sources. For example, the aromatic amino acid L-phenylalanine can be converted into valuable chemicals like 2-phenylethanol (B73330) and phenylacetic acid through one-pot enzymatic cascades, demonstrating a biocatalytic route from renewable feedstocks. nih.gov These compounds are versatile precursors for generating the necessary phosphonium ylides or other reagents for the phenyl half of the stilbene structure.

The integration of hydroxystilbenes like resveratrol into lignin structures in certain plants suggests a natural pathway for their formation, further highlighting the potential of biomass as a source for these valuable molecules. researchgate.net

Enantioselective Synthesis of Chiral this compound Analogs

While this compound itself is achiral, the synthesis of its chiral derivatives is of great interest for developing molecules with specific biological activities or material properties. Enantioselective synthesis allows for the creation of these molecules with high stereocontrol, producing one enantiomer preferentially over the other.

A powerful method for this purpose is the asymmetric Heck reaction. rsc.org This palladium-catalyzed reaction can couple aryl halides with alkenes to form new carbon-carbon bonds while creating stereogenic centers. uwindsor.ca By using a chiral ligand, such as (R)-BINAP, the palladium catalyst can direct the reaction to produce a specific enantiomer with high enantiomeric excess (ee). libretexts.org For example, an intramolecular asymmetric Heck reaction has been used to desymmetrize a prochiral cyclohexadienone, achieving up to 96% ee with a monodentate phosphoramidite (B1245037) ligand. rug.nl This strategy could be adapted to synthesize analogs of this compound where chirality is introduced on the ethenyl bridge or in an adjacent ring system.

Organocatalysis offers a complementary, metal-free approach to enantioselective synthesis. Chiral phosphoric acids (CPAs) and chiral thioureas have emerged as highly effective catalysts for a range of transformations. mdpi.com For instance, the enantioselective construction of axially chiral 3-arylindoles has been achieved through CPA-catalyzed nucleophilic addition to iminoquinones. nih.gov The synthesis of axially chiral biaryl scaffolds, where rotation around a C-C or C-N bond is restricted, is a rapidly growing field. Alkaloid-derived thiourea (B124793) catalysts have been used in the atroposelective synthesis of aryl-naphthopyran skeletons via intramolecular [4+2] cycloaddition of 2-ethynyl-phenols, achieving excellent yields and enantioselectivities (up to 99% ee). mdpi.com Such strategies could be employed to construct novel, axially chiral derivatives of this compound.

Another notable method is the catalytic, enantioselective aza-Henry reaction, which has been used to prepare chiral cis-stilbene (B147466) diamine derivatives with high diastereoselectivity and enantioselectivity. nih.gov This demonstrates a route to chiral stilbenoid analogs containing vicinal diamine functionalities.

The table below highlights key data from representative enantioselective syntheses applicable to producing chiral analogs of this compound.

| Reaction Type | Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) | Ref. |

| Intramolecular Heck | Pd₂(dba)₃ / TADDOL-based phosphoramidite | Fused-ring system | up to 96% | rug.nl |

| Aza-Henry Reaction | Chiral Bis(Amidine) Copper(II) Complex | cis-Stilbene diamine | up to 99% | nih.gov |

| [4+2] Cycloaddition | Alkaloid-derived Thiourea | Axially chiral aryl-naphthopyran | up to 99% | mdpi.com |

| Paal–Knorr Reaction | Chiral Phosphoric Acid (CPA) | Axially chiral arylpyrroles | up to 98% | mdpi.com |

Mechanistic Investigations of Reactions Involving 3 2 Phenylethenyl Phenol

Reaction Pathway Elucidation for 3-(2-Phenylethenyl)phenol Formation

The synthesis of this compound can be achieved through various organic reactions, each with its own distinct mechanistic pathway. Elucidating these pathways involves a combination of experimental and computational approaches to identify intermediates, transition states, and the factors governing reaction rates and stereoselectivity.

Transition State Analysis in Catalytic Stilbene (B7821643) Formation

The formation of the stilbene backbone often relies on catalytic processes where the transition state structure dictates the efficiency and stereochemical outcome of the reaction. wikipedia.org Transition state analysis, often aided by computational chemistry, helps in understanding the energy barriers and the geometry of the activated complex. nih.gov

Several powerful synthetic methods are employed for the synthesis of stilbenes, including this compound. These include the Wittig reaction, Horner-Wadsworth-Emmons reaction, Heck reaction, Suzuki coupling, and Perkin reaction. wiley-vch.denih.govuliege.be

The Wittig reaction , which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, is a versatile method for creating the double bond of the stilbene core. wiley-vch.demcmaster.ca A "on water" modification of the Wittig reaction has been shown to selectively produce trans-stilbenes. google.com The Horner-Wadsworth-Emmons reaction , a modification of the Wittig reaction using phosphonate (B1237965) carbanions, typically yields E-alkenes with high selectivity. wiley-vch.de

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, is another cornerstone in stilbene synthesis. uliege.bewikipedia.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. wikipedia.org The choice of palladium precursor, ligands, and base is critical for the reaction's success. uliege.besemanticscholar.org For instance, palladium(II) acetate (B1210297) can be reduced in situ to the active Pd(0) catalyst. wikipedia.org

The Suzuki coupling , which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is highly effective for forming the C-C bond in stilbenes. xisdxjxsu.asialibretexts.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The base plays a crucial role in activating the boronic acid for transmetalation. organic-chemistry.org

The Perkin reaction , involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640), can also be utilized for synthesizing stilbene derivatives. byjus.comiitk.ac.inwikipedia.org This reaction proceeds via an aldol-type condensation mechanism. byjus.com It has been employed in the synthesis of resveratrol (B1683913), a well-known hydroxystilbene. wikipedia.orgnih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in modeling the transition states of these reactions, providing insights into their thermodynamics and kinetics. researchgate.netfrontiersin.orgresearchgate.net These studies help to rationalize observed product distributions and to design more efficient catalytic systems.

Kinetic Isotope Effect Studies for Phenylethenylphenol Reactions

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the rate-limiting step and the nature of bond-breaking and bond-forming processes in the transition state. libretexts.orgpkusz.edu.cn By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A significant KIE (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step. csbsju.edu

In the context of reactions involving phenols, KIE studies have been used to elucidate mechanisms of oxidation and hydrogen atom transfer (HAT). nih.gov For instance, significant deuterium (B1214612) KIEs in the oxidation of phenols by a cupric-superoxo complex pointed to a rate-limiting HAT mechanism. nih.gov Such studies on this compound and related compounds can provide valuable information on whether a phenolic O-H bond or a vinylic C-H bond is cleaved in the rate-determining step of various transformations. acs.org Secondary KIEs, where the isotopic substitution is at a position adjacent to the reacting bond, can also provide information about changes in hybridization at the transition state. libretexts.org

Mechanisms of Functionalization and Derivatization of this compound

Once formed, the this compound molecule offers multiple sites for further chemical modification. Understanding the mechanisms of these functionalization reactions is key to synthesizing a diverse range of derivatives with potentially new properties.

Electrophilic Aromatic Substitution Patterns on the Phenolic Ring

The phenolic ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating hydroxyl group. dalalinstitute.com This reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. dalalinstitute.commasterorganicchemistry.com The hydroxyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. dalalinstitute.com

The general mechanism involves the attack of an electrophile on the aromatic ring, which is the rate-determining step as it disrupts aromaticity. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com Common EAS reactions include halogenation, nitration, sulfonation, alkylation, and acylation. longdom.orglibretexts.org The presence of the phenylethenyl substituent will also influence the regioselectivity of the substitution on the phenolic ring.

| Electrophilic Aromatic Substitution Reaction | Typical Reagent | Electrophile |

| Halogenation | Br₂/FeBr₃ | Br⁺ |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃/H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | R-CO⁺ |

Reactions at the Ethenyl Moiety: Addition and Cyclization Pathways

The ethenyl (vinyl) double bond in this compound is susceptible to a variety of addition and cyclization reactions.

Addition Reactions: The double bond can undergo electrophilic addition reactions, similar to other alkenes. For example, halogenation (e.g., with Br₂) would lead to the formation of a dihalo-derivative. The mechanism involves the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack.

Cyclization Reactions: Intramolecular cyclization reactions can lead to the formation of new ring systems. For example, under certain conditions, intramolecular cyclization involving the phenolic hydroxyl group and the ethenyl moiety can occur. Iodonium ion-induced cyclization of ortho-hydroxystilbenes has been shown to produce 3-aryl-2,3-dihydrobenzofurans. acs.org Copper-catalyzed intramolecular cyclization of related systems can also lead to the formation of benzo[b]furans. rsc.org Multicomponent reactions involving related structures can lead to the formation of dihydro-isoquinoline and 2H-isoindoline derivatives, with the catalyst and reaction conditions dictating the product outcome. rsc.org

Role of Catalysts and Ligands in this compound Transformations

Catalysts and their associated ligands play a paramount role in directing the outcome of reactions involving this compound, influencing reaction rates, selectivity, and the types of transformations that can be achieved. wikipedia.org

In palladium-catalyzed reactions like the Heck and Suzuki couplings, the choice of ligand is critical. uliege.bexisdxjxsu.asia Phosphine (B1218219) ligands, such as triphenylphosphine, and N-heterocyclic carbenes (NHCs) are commonly used to stabilize the palladium catalyst and modulate its reactivity. uliege.beorganic-chemistry.org The steric and electronic properties of the ligand can influence the efficiency of oxidative addition and reductive elimination steps in the catalytic cycle. mdpi.com For instance, bulky ligands can promote reductive elimination, while electron-rich ligands can facilitate oxidative addition.

In some cases, the ligand is not a passive spectator but actively participates in the reaction mechanism, a concept known as metal-ligand cooperation. mdpi.com Redox-active ligands can participate in electron transfer processes, influencing the oxidation state of the metal center. rsc.org

The development of chemoenzymatic tandem reactions, where a biocatalytic step is combined with a chemocatalytic step, offers a promising approach for the synthesis of stilbenes. semanticscholar.org For example, the enzymatic decarboxylation of a coumaric acid can be followed by a palladium-catalyzed Heck coupling to produce hydroxystilbenes. semanticscholar.org The optimization of such tandem processes requires careful consideration of the compatibility of the different catalysts and reaction conditions.

The design of novel ligands continues to be an active area of research, with the aim of developing more active, selective, and robust catalysts for the synthesis and functionalization of this compound and other valuable organic molecules. nih.govharvard.edu

Computational and Theoretical Studies of 3 2 Phenylethenyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-(2-Phenylethenyl)phenol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of hydroxystilbenes due to its balance of computational cost and accuracy. researchgate.netijsrst.com DFT calculations focus on the electron density to determine the molecule's energy and other properties. For this compound, DFT is employed to optimize the molecular geometry and to calculate the energies and shapes of its molecular orbitals, particularly the frontier molecular orbitals. ijsrst.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. researchgate.net In stilbene (B7821643) derivatives, the HOMO is typically characterized by π-orbitals delocalized across the entire conjugated system of the two aromatic rings and the ethenyl bridge, while the LUMO is a corresponding π*-antibonding orbital. researchgate.net The presence of the hydroxyl group on one of the phenyl rings influences the electron density distribution, affecting the energies of these orbitals.

DFT studies on related hydroxystilbenes, often performed with functionals like B3LYP or M06-2X and basis sets such as 6-31G(d,p) or 6-311G**, provide detailed molecular orbital analysis. researchgate.netfrontiersin.org These calculations reveal how the electronic density is distributed, highlighting regions that are electron-rich or electron-poor, which is fundamental for understanding its reactivity. frontiersin.orgcsic.es

Table 1: Representative Frontier Orbital Energies from DFT Calculations for Hydroxystilbene Derivatives (Note: Specific values for this compound are illustrative and depend on the level of theory and solvent model used. The data below is based on typical findings for similar phenolic compounds.)

| Molecular Orbital | Energy (eV) - Gas Phase | Energy (eV) - Solvated |

| HOMO | -5.8 | -5.6 |

| LUMO | -1.2 | -1.4 |

| HOMO-LUMO Gap | 4.6 | 4.2 |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org This theory is instrumental in explaining the reactivity of this compound in various chemical reactions. uchile.cl

According to FMO theory, a reaction is favorable when the interacting HOMO and LUMO have a small energy gap and compatible symmetry for effective overlap. imperial.ac.uk For this compound, the HOMO's energy indicates its potential as a nucleophile or an electron donor, particularly in reactions like oxidation or electrophilic substitution. The location of the highest electron density within the HOMO points to the most probable sites for electrophilic attack. Conversely, the LUMO's energy and its spatial distribution indicate the molecule's susceptibility to nucleophilic attack. pku.edu.cn

In the context of its antioxidant activity, FMO theory helps to explain the mechanism of free radical scavenging. The HOMO of this compound can readily donate an electron (or a hydrogen atom) to a reactive oxygen species (the radical's LUMO), neutralizing it. The stability of the resulting phenoxy radical is also a critical factor, which can be assessed by examining the spin density distribution in the radical species using DFT. researchgate.net

Conformational Analysis and Isomerism in this compound

The flexibility of the this compound structure gives rise to various spatial arrangements, or conformations, and isomers, which significantly impact its physical and biological properties.

Like other stilbenes, this compound exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond. creative-chemistry.org.uk This results in two distinct isomers: the E-isomer (trans) and the Z-isomer (cis).

E-isomer (trans-3-(2-Phenylethenyl)phenol): The two phenyl rings are on opposite sides of the double bond. This configuration is generally more stable due to reduced steric hindrance between the bulky aromatic rings.

Z-isomer (cis-3-(2-Phenylethenyl)phenol): The two phenyl rings are on the same side of the double bond. This isomer is typically less stable due to increased steric repulsion, which can force the phenyl rings to twist out of the plane of the double bond to alleviate the strain. researchgate.net

The Cahn-Ingold-Prelog (CIP) priority rules are used to unambiguously assign the E and Z labels. chemguide.co.uk For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. If the higher-priority groups are on opposite sides, the isomer is E (from the German entgegen, meaning opposite). If they are on the same side, it is Z (from the German zusammen, meaning together). creative-chemistry.org.uk The E-isomer is often the focus of studies due to its greater thermodynamic stability. nih.gov

Computational methods, such as DFT and molecular mechanics (MM), are used to explore the potential energy surface associated with these rotations. frontiersin.org By systematically rotating one of the rings relative to the rest of the molecule, a potential energy profile can be generated, revealing the energy barriers between different conformations.

The most stable conformation for the E-isomer is typically a planar or near-planar arrangement, which maximizes the π-system conjugation across the entire molecule. However, there are energy barriers to rotation that must be overcome. These rotational barriers define the energy difference between the stable (staggered) conformations and the unstable (eclipsed) transition states. lasalle.edu

Table 2: Illustrative Rotational Energy Barriers for a Stilbene-like Molecule (Note: These are representative values. Actual barriers depend on the specific substitution pattern and the computational method.)

| Rotation Axis | Conformation | Relative Energy (kJ/mol) |

| Phenyl-Ethenyl C-C | Planar (Staggered) | 0 |

| Phenyl-Ethenyl C-C | Perpendicular (Eclipsed) | 8-12 |

| Phenol-Ethenyl C-C | Planar (Staggered) | 0 |

| Phenol-Ethenyl C-C | Perpendicular (Eclipsed) | 7-11 |

Molecular Dynamics Simulations for this compound Systems

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. nih.govnjit.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes their positions and velocities as a function of time. researchgate.net

For this compound, MD simulations can be used to study several phenomena:

Conformational Dynamics: MD simulations can explore the different conformations the molecule adopts in solution or when interacting with other molecules, providing information on conformational flexibility and the timescales of transitions between different states. metrotechinstitute.org

Interactions with Biomolecules: MD simulations are a powerful tool in drug discovery for studying how a ligand like this compound binds to a biological target, such as a protein or enzyme. metrotechinstitute.orgresearchgate.net These simulations can help identify key binding interactions, estimate binding affinities, and understand the structural changes that occur upon binding. mdpi.com

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. The choice of force field (e.g., AMBER, GAFF) is critical for obtaining accurate results. mdpi.com MD simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of a system containing many molecules. copernicus.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Phenylethenylphenol Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a relationship between the chemical structures of compounds and their biological activities. longdom.org For phenylethenylphenol scaffolds, which are part of the broader stilbene family, QSAR studies are instrumental in predicting their biological potency and guiding the design of new derivatives with enhanced activities. longdom.orgnih.gov These models work by correlating physicochemical, structural, and electronic descriptors of the molecules with their observed biological effects. longdom.org

Research on stilbene derivatives has employed various QSAR modeling techniques to explore their potential as therapeutic agents. Common methods include Multiple Linear Regression (MLR), Hologram QSAR (HQSAR), and three-dimensional QSAR (3D-QSAR). nih.govacs.orgnih.govmdpi.com For instance, MLR has been used to create mathematical models that link quantum chemical descriptors of estrogenic stilbene derivatives to their anticancer activities. nih.gov In one study, a satisfactory correlation (R² = 0.78) was found between the predicted and experimental activities, identifying key physicochemical descriptors that influence the estrogenic activity of these compounds. nih.gov

3D-QSAR models provide insights into the spatial arrangement of molecular features that are critical for biological activity. For a series of trans-stilbene (B89595) derivatives acting as inhibitors of the cytochrome P450 1B1 (CYP1B1) enzyme, a 3D-QSAR model was developed that showed good predictive ability, confirmed by external validation (r² = 0.808). mdpi.com Such models are valuable for the rational design of novel and potent enzyme inhibitors. mdpi.com

Another approach, Hologram QSAR (HQSAR), has been successfully applied to stilbene derivatives with antifungal properties against Botrytis cinerea. acs.orgnih.gov This method generates models with good predictive capability, offering deep insights into the activity profiles of these compounds and aiding the development of new bioactive agents. acs.orgnih.gov The process of QSAR modeling involves several critical steps, including the selection of a diverse set of compounds, assessment of their biological activity, calculation of molecular descriptors, partitioning of data into training and test sets, and finally, building and validating the model. mdpi.com

The descriptors used in these models can be categorized into different types, such as 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., related to the molecule's spatial conformation). longdom.orgmdpi.com The selection of appropriate descriptors is a crucial step in building a robust and predictive QSAR model. koreascience.kr

| QSAR Method | Scaffold/Derivative Class | Biological Activity Studied | Key Findings/Model Performance | Reference |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | Estrogenic Stilbene Derivatives | Anticancer (Estrogenic Activity) | Identified essential physicochemical descriptors; R² = 0.78. | nih.gov |

| Hologram QSAR (HQSAR) | 3,4-Dichlorophenyl Isoxazole-Substituted Stilbenes | Antifungal (vs. Botrytis cinerea) | Developed a model with good predictive capability for designing new fungicides. | acs.orgnih.gov |

| 3D-QSAR | trans-Stilbene Derivatives | CYP1B1 Inhibition | Cross-validated correlation coefficient Q² = 0.554; external validation r² = 0.808. | mdpi.com |

| Genetic Algorithm & Decision Tree | Phenol (B47542) Derivatives | Toxicity to Tetrahymena pyriformis | High prediction accuracy with R²training = 0.91 and R²test = 0.93. | nih.gov |

In Silico Prediction of Reaction Pathways and Selectivity for this compound

In silico methods, particularly those based on quantum chemistry, are powerful tools for predicting reaction pathways and understanding the selectivity of chemical reactions involved in the synthesis of compounds like this compound. escholarship.orgarxiv.org These computational studies can elucidate complex reaction mechanisms, predict the feasibility of synthetic routes, and explain the origins of chemo-, regio-, and stereoselectivity. escholarship.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.govacs.org For stilbene derivatives, DFT calculations can determine properties like bond dissociation energies (BDE), which are crucial for understanding mechanisms such as hydrogen atom transfer (HAT) in antioxidant activity. rsc.org Theoretical studies on the pyrolysis of nitro- and hydroxy-substituted stilbenes have used DFT to identify the trigger bonds in thermal decomposition, finding that for hydroxy derivatives, the process often starts with hydrogen transfer from the O-H bond. nih.govacs.org This insight is relevant for predicting the stability and reaction pathways of phenolic stilbenes like this compound under thermal stress.

Computational chemistry also plays a vital role in predicting the outcomes of specific synthetic reactions. For instance, the synthesis of stilbenes can be achieved through various methods, and computational models can help compare their efficiency and selectivity. researchgate.net Theoretical investigations of the excited-state reaction dynamics of stilbene derivatives, using methods like on-the-fly molecular dynamics simulations, can explain the branching ratios between different photochemical products. researchgate.net

Furthermore, computational design and screening can be applied to enzyme-catalyzed reactions to enhance selectivity. For example, computational library design has been used to engineer epoxide hydrolase variants for the enantioselective conversion of cis-stilbene (B147466) oxide into its corresponding diols with excellent enantiomeric excess (>97%). rug.nl This demonstrates the potential of in silico methods to guide the selective synthesis of specific stereoisomers of functionalized stilbenes.

The prediction of reaction pathways can also involve exploring divergent outcomes based on reaction conditions. Studies on the reaction of phenols with arynes have shown that the choice of base can lead to completely different products, such as helicenes or 2-arylphenols. rsc.org Computational modeling can help rationalize these divergent pathways by examining the transition states and intermediates involved. As artificial intelligence and machine learning become more integrated with computational chemistry, the automated exploration of chemical reaction networks is becoming feasible, promising to accelerate the discovery of optimal synthesis pathways for target molecules. arxiv.orgpreprints.org

| Computational Method | System/Reaction Studied | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Radical scavenging by natural stilbenes | Identified Hydrogen Atom Transfer (HAT) as a key mechanism and evaluated the effect of substituents on antioxidant activity. | rsc.org |

| DFT (B3LYP/6-31G*) | Pyrolysis of HNS derivatives | Determined trigger bonds for thermal decomposition; C-NO₂ for nitro derivatives and O-H isomerization for hydroxy derivatives. | nih.govacs.org |

| On-the-fly Molecular Dynamics (SF-TDDFT) | Photoreaction of α-methyl-cis-stilbene | Elucidated the branching mechanism and ratio between trans-isomerization and cyclization products. | researchgate.net |

| Computational Library Design & MD Simulations | Enzymatic hydrolysis of cis-stilbene oxide | Created highly enantioselective enzyme variants for producing specific diol enantiomers (>97% e.e.). | rug.nl |

| DFT | Reaction of phenols with arynes | Rationalized divergent reaction pathways leading to different products based on reaction conditions. | rsc.org |

Molecular Interactions and Biological Recognition of 3 2 Phenylethenyl Phenol

Investigating 3-(2-Phenylethenyl)phenol Binding with Biomacromolecules In Vitro

In vitro studies, conducted in a controlled laboratory setting outside of a living organism, provide a direct way to observe and quantify the binding of this compound to specific biological targets. These assays are fundamental in determining the affinity and specificity of these interactions.

The ability of this compound and its analogs to inhibit the activity of purified enzymes is a key area of investigation. For instance, while resveratrol (B1683913) (3,5,4'-trihydroxystilbene) has been shown to inhibit enzymes like DNA polymerase and ribonucleotide reductase, the specific inhibitory profile of this compound is less characterized. mdpi.com However, studies on related stilbene (B7821643) compounds provide insights into potential enzymatic targets. For example, the resveratrol analog cis-3,4',5-trimethoxy-3'-hydroxystilbene (B16279) has been shown to inhibit microtubule polymerization, suggesting that tubulin could be a target for stilbene derivatives. nih.gov

It is understood that the interaction between phenolic compounds and proteins can lead to changes in enzyme structure and a subsequent loss of catalytic activity. core.ac.uk The binding can block the substrate-binding site or the catalytic site, or induce conformational changes through allosteric binding. core.ac.uk For example, studies with resveratrol have shown that it can compete with substrates like dNTPs in enzymes such as DNA polymerases and HIV-1 reverse transcriptase. mdpi.com

The inhibitory potential of stilbene compounds is influenced by their chemical structure. The presence and position of hydroxyl groups play a significant role in binding affinity. mdpi.comfrontiersin.org For example, the 4'-hydroxy group of resveratrol has been noted as being important for its biological activities. mdpi.com This suggests that the single hydroxyl group at the 3-position of this compound would lead to a distinct pattern of enzyme inhibition compared to other stilbenoids.

A study on the inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase by various cholesterol derivatives revealed that the suppression of enzyme activity is highly dependent on the structure of the sterol. nih.gov This principle of structure-dependent inhibition is also applicable to stilbene derivatives and their interaction with various enzymes.

| Compound | Target Enzyme | Type of Inhibition | Key Findings |

| Resveratrol | DNA Polymerase α | Competitive (with dNTPs) | Ki = 3.3 μM mdpi.com |

| Resveratrol | DNA Polymerase δ | Competitive (with dNTPs) | Ki = 5 μM mdpi.com |

| Resveratrol | Ribonucleotide Reductase | - | IC50 = 100 μM mdpi.com |

| cis-3,4',5-trimethoxy-3'-hydroxystilbene | Tubulin | Inhibition of polymerization | Disturbs microtubule networks in cancer cells nih.gov |

This table presents data for resveratrol and a resveratrol analog to provide context for potential enzyme inhibition mechanisms of stilbenoids. Specific inhibitory data for this compound is limited in the reviewed literature.

The interaction of small molecules with nucleic acids like DNA and RNA can significantly impact cellular processes. While many transcription factors bind to both DNA and RNA, the ability of small molecules like this compound to do so is an area of active research. nih.gov The structure of the nucleic acid and the chemical properties of the small molecule determine the nature of these interactions. mdpi.com

Proteins that bind to RNA often contain specific motifs, such as the RNA-recognition motif (RRM), which interacts with single-stranded RNA through stacking interactions and hydrogen bonds. mdpi.com Similarly, double-stranded RNA-binding domains (dsRBDs) recognize the A-form helix of dsRNA. mdpi.com It is plausible that small molecules like this compound could mimic some of these interactions or intercalate between the base pairs of DNA or RNA.

Studies on related hydroxystilbenes, such as piceatannol (B1677779), have suggested an inhibitory effect on DNA, RNA, and protein synthesis in bacteria. mdpi.com Another related compound, rhaponticin, has also been shown to inhibit the synthesis of DNA and RNA. ebi.ac.uk These findings suggest that stilbene compounds, in general, may have the capacity to interact with and modulate the function of nucleic acids. However, direct studies on the binding of this compound to DNA or RNA structures are not extensively documented in the available literature. Further research using techniques like proteome microarrays could help identify novel interactions between this compound and a wide range of human proteins, including those that bind nucleic acids. cambridgeproteinarrays.com

Protein-ligand binding assays are essential for quantifying the affinity between a small molecule, such as this compound, and its protein targets. nih.govbmglabtech.com These assays can determine the equilibrium dissociation constant (Kd), which indicates the concentration of the ligand at which half of the protein binding sites are occupied. bmglabtech.comnih.gov A lower Kd value signifies a stronger binding affinity.

Various techniques are employed for these assays, including fluorescence quenching, where the binding of a ligand to a protein causes a change in the protein's intrinsic fluorescence. researchgate.net The quenching can be static, indicating the formation of a complex, and the Stern-Volmer quenching constant (KSV) can be calculated to assess the affinity. researchgate.net Other methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) also provide detailed information about binding kinetics and thermodynamics.

Phenolic compounds are known to interact with proteins through various non-covalent forces, including hydrogen bonds and hydrophobic interactions. frontiersin.orgnih.gov The size, flexibility, and stereochemistry of the phenolic compound, as well as the properties of the protein, influence these interactions. researchgate.net For instance, larger polyphenols are often more likely to bind to proteins than smaller ones. researchgate.net

While specific protein-ligand binding data for this compound is scarce, studies on other phenolic compounds provide a framework for how it might interact with proteins like bovine serum albumin (BSA), a common model protein in these assays. researchgate.net

| Assay Type | Principle | Information Obtained |

| Fluorescence Quenching | Change in protein's intrinsic fluorescence upon ligand binding. | Binding affinity (KSV), number of binding sites. researchgate.net |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized protein. | Association and dissociation rate constants (kon, koff), Kd. |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes during the binding event. | Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |

| ELISA-based assays | Uses antibodies to detect the formation of a protein-ligand complex. | Can determine relative binding affinities. bmglabtech.com |

This table outlines common protein-ligand binding assays and the type of data they provide.

Elucidating Molecular Targets for this compound through Proteomic Approaches

Proteomic approaches offer a powerful, unbiased way to identify the molecular targets of a compound within a complex biological system. nih.govnih.gov Techniques like proteome-wide thermal shift assays can reveal which proteins are stabilized or destabilized upon binding to a ligand, providing clues about direct engagement. elifesciences.org

By treating cells or cell lysates with this compound and analyzing changes in the proteome, researchers can identify proteins that are differentially expressed or modified. nih.gov For example, a study on pterostilbene, a stilbene derivative, used mass spectrometry to identify 359 proteins that were differentially regulated in the pancreas of diabetic mice, with 315 of these being normalized after treatment. nih.gov This highlights the potential of proteomics to uncover networks of proteins affected by a compound.

Gene ontology (GO) analysis of the identified proteins can further reveal the cellular processes and pathways that are modulated. nih.gov While specific proteomic studies focused solely on this compound are not widely available, the methodologies used for similar compounds provide a clear roadmap for future investigations. nih.govbigomics.ch Such studies would be invaluable in constructing a comprehensive picture of the molecular targets of this compound.

Molecular Docking and Virtual Screening Studies for this compound and Analogs

Computational methods like molecular docking and virtual screening are instrumental in predicting how a ligand might bind to a protein and in identifying potential new drug candidates. medcraveonline.comfrontiersin.orgchemrxiv.org These in silico techniques model the interaction between a ligand and a protein's binding site, estimating the binding affinity and predicting the most stable conformation. frontiersin.org

Virtual screening involves docking a large library of compounds against a protein target to identify those with the highest predicted binding affinity. mdpi.complos.orgmdpi.com This approach can be ligand-based, where new molecules are sought based on similarities to known binders, or structure-based, which relies on the 3D structure of the target protein. mdpi.complos.org

Molecular docking studies have been performed for resveratrol and its analogs with various protein targets. For example, resveratrol has been docked into the binding sites of methyl-CpG binding proteins and glyceraldehyde 3-phosphate dehydrogenase (GAPDH). rsc.orgacs.orgnih.gov These studies provide detailed information about the binding modes, including the specific amino acid residues involved in hydrogen bonding and other interactions. rsc.org

Predicting the binding mode of this compound within a protein's active site is a key outcome of molecular docking studies. These predictions detail the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. researchgate.net

For instance, in a docking study of resveratrol with the MBD1 protein, it was predicted to form three hydrogen bonds with the amino acid residues ARG68 and LYS49. rsc.org With the MBD2 protein, resveratrol was predicted to form four hydrogen bonds. rsc.org The binding affinity is often expressed as a docking score, with more negative values indicating a more favorable interaction. medcraveonline.com

The binding mode of a ligand is influenced by its chemical structure. For example, a study comparing resveratrol and its analog THMS with GAPDH highlighted how differences in their hydroxyl and methoxy (B1213986) groups affected their binding. acs.orgnih.gov Similarly, the single hydroxyl group of this compound would dictate its specific interactions with protein binding sites.

Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic behavior of the protein-ligand complex over time, providing insights into its stability. mdpi.com

| Compound | Protein Target | Predicted Binding Affinity (Docking Score) | Key Interacting Residues |

| Resveratrol | MBD1 | -5.8 | ARG68, LYS49 rsc.org |

| Resveratrol | MBD2 | -5.9 | VAL36, LYS49, PHE65 rsc.org |

| Resveratrol | MeCP2 | -6.5 | LEU32, TYR19, GLN34, ASP20 rsc.org |

| Resveratrol | β-lactamase | -6.8 kcal/mol | - medcraveonline.com |

| trans-4-hydroxystilbene | Akt protein | - | - researchgate.net |

This table summarizes molecular docking data for resveratrol and a related stilbenoid, illustrating the type of information generated from such studies. Specific docking data for this compound complexes would require dedicated computational analysis.

Pharmacophore Modeling for Stilbenoid Ligands

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.comcreative-biolabs.com For stilbenoid ligands, including this compound, pharmacophore models are developed to understand their binding modes and to guide the design of new, more potent derivatives. These models are typically generated based on a set of known active ligands or the structure of the ligand-binding site of a target protein. dovepress.comcreative-biolabs.com

Studies on stilbene derivatives as inhibitors of enzymes like α-glucosidase and Cytochrome P450 (CYP1A1) have led to the development of detailed pharmacophore models. plos.orgnih.govnih.govnih.gov These models are constructed by analyzing the common structural features of active stilbenoids and their interactions with the target protein, often elucidated through molecular docking and molecular dynamics (MD) simulations. plos.orgnih.govcurtin.edu.au

The key interactions identified in these models typically include:

Hydrogen Bonds: Interactions with specific amino acid residues, such as glutamate (B1630785) and serine, are critical for anchoring the ligand in the binding pocket. plos.orgresearchgate.net

Hydrophobic Interactions: The aromatic rings of the stilbene scaffold often engage in hydrophobic interactions with nonpolar residues of the target protein. plos.orgnih.gov

π-Interactions: These include π-π stacking and π-sigma interactions between the phenyl rings of the stilbenoid and aromatic residues like phenylalanine within the active site. plos.orgresearchgate.net

A common pharmacophore model for stilbene-based inhibitors consists of several key features. For instance, a four-featured model developed for α-glucosidase inhibitors included hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, which represent the critical points of interaction responsible for inhibitory activity. plos.orgnih.gov The validity of such models is often confirmed by a strong correlation between the predicted binding affinity (fit value) and the experimentally determined inhibitory activity (e.g., Kᵢ or IC₅₀ values). plos.orgnih.gov For CYP1A1 inhibitors, conserved residues such as Phe-224, Gly-316, and Ala-317 have been identified as critical for ligand-receptor interactions. nih.gov

These pharmacophore models serve as powerful tools for virtual screening of compound libraries to identify novel stilbenoid structures with desired biological activity and for optimizing lead compounds to improve their potency and selectivity. dovepress.com

Table 1: Common Pharmacophore Features for Stilbenoid Ligands

| Feature Type | Description | Example Interacting Residues |

| Hydrogen Bond Donor | An atom in the ligand that can donate a proton to form a hydrogen bond. | Hydroxyl group (-OH) on the phenol (B47542) ring. |

| Hydrogen Bond Acceptor | An atom in the ligand that can accept a proton to form a hydrogen bond. | Oxygen atom of a hydroxyl or methoxy group. |

| Aromatic Ring | A planar, cyclic, conjugated system that can participate in π-π stacking or hydrophobic interactions. | Phenyl rings of the stilbene backbone. |

| Hydrophobic Center | A nonpolar region of the molecule that interacts favorably with nonpolar regions of the binding site. | The ethylenic bridge and phenyl rings. |

Biophysical Characterization of this compound Interactions

The interaction of small molecules like this compound with their biological targets can be quantitatively evaluated using a variety of biophysical techniques. nih.govresearchgate.net These methods provide crucial information on binding affinity, stoichiometry, kinetics, and the thermodynamic driving forces of the interaction, which are essential for understanding the molecule's mechanism of action. nih.govfrontiersin.org While specific biophysical studies focused exclusively on this compound are not extensively documented in the literature, the characterization of other stilbenoids and phenolic compounds provides a strong framework for the expected interaction profile.

Common biophysical techniques employed for studying such interactions include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. frontiersin.orgnews-medical.net This allows for the determination of the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. frontiersin.org For example, ITC has been used to characterize the binding of various small molecules to proteins like serum albumin and ribonucleases, often revealing that hydrogen bonding and van der Waals forces are the primary drivers of the interaction. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique for monitoring biomolecular interactions. researchgate.net It provides kinetic data, including the association rate constant (kₐ) and dissociation rate constant (kₐ), from which the equilibrium dissociation constant (Kₐ) can be derived. frontiersin.org This method is highly sensitive and is widely used in drug discovery for screening and characterizing the binding of small molecules to immobilized protein targets. researchgate.net

Fluorescence Spectroscopy: This technique is often used to study ligand binding by monitoring changes in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) upon interaction with a ligand. Quenching of the protein's fluorescence can indicate binding and can be used to calculate binding constants. researchgate.net Synchronous fluorescence and three-dimensional fluorescence spectroscopy can provide further insights into conformational changes in the protein upon ligand binding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions at an atomic level in solution. nih.gov Ligand-observed NMR experiments can be used for screening and to identify binding, while protein-observed NMR, such as Chemical Shift Perturbation (CSP) mapping, can identify the specific amino acid residues involved in the interaction, thus defining the binding site on the protein surface. researchgate.net

Studies on related stilbenoids, such as resveratrol (3,5,4'-trihydroxystilbene), have utilized these techniques to characterize their interactions with a range of biological targets, including enzymes and nuclear receptors. researchgate.netnih.gov For instance, spectroscopic and computational studies on the interaction of resveratrol with ribonuclease A indicated binding strengths in the order of 10⁴ M⁻¹ and identified the forces involved. researchgate.net Similarly, the phenolic group, a key feature of this compound, is known to interact with the active sites of enzymes like cyclooxygenases and carbonic anhydrases. nih.govunifi.it These interactions are often characterized by hydrogen bonding and direct coordination with metal ions within the enzyme's active site. nih.govunifi.it

Table 2: Biophysical Techniques for Characterizing Small Molecule-Protein Interactions

| Technique | Key Parameters Measured | Information Provided |

| Isothermal Titration Calorimetry (ITC) | Binding Constant (Kₐ), Enthalpy (ΔH), Stoichiometry (n) | Thermodynamics of binding (ΔG, ΔS), affinity, number of binding sites. frontiersin.orgnews-medical.net |

| Surface Plasmon Resonance (SPR) | Association Rate (kₐ), Dissociation Rate (kₐ), Affinity (Kₐ) | Kinetics of binding, affinity, real-time interaction analysis. researchgate.net |

| Fluorescence Spectroscopy | Binding Constant (Kₐ), Quenching Mechanism | Binding affinity, conformational changes in the protein. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Chemical Shift Perturbations, Dissociation Constant (Kₐ) | Identification of binding site, structural details of the interaction, affinity. nih.govresearchgate.net |

Structure Activity Relationship Sar Studies and Rational Design of 3 2 Phenylethenyl Phenol Analogs

Systematic Structural Modifications of the Phenolic Moiety in 3-(2-Phenylethenyl)phenol

Impact of Substituent Effects on Molecular Interactions

The electronic properties of the phenolic ring can be finely tuned by the introduction of various substituents. These substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). numberanalytics.com

Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH3), and amino (-NH2) groups increase the electron density on the aromatic ring. numberanalytics.comsapub.org This enhanced electron density can strengthen the hydrogen-bonding capability of the phenolic hydroxyl group and may lead to improved interactions with biological targets. For instance, studies on related phenolic compounds have shown that the presence of strong electron-donating groups like -NH2 and -N(CH3)2 can significantly decrease the O-H bond dissociation enthalpy, which can be a factor in their antioxidant activity. sapub.org

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) pull electron density away from the aromatic ring. numberanalytics.comlibretexts.org This can increase the acidity of the phenolic proton and may favor different types of molecular interactions. libretexts.org The presence of strong electron-withdrawing groups such as -NO2 and -CF3 has been shown to increase the O-H bond dissociation enthalpy in phenol (B47542) derivatives. sapub.org

The position of the substituent on the phenolic ring also plays a crucial role, with ortho and para positions often exerting a more significant influence on acidity and reactivity compared to the meta position. numberanalytics.com

Table 1: Effect of Substituents on the Properties of Phenol Derivatives

| Substituent | Category | Effect on Ring Electron Density | Impact on Phenolic Acidity |

| -CH3 | Electron-Donating | Increases | Decreases |

| -OCH3 | Electron-Donating | Increases | Decreases |

| -NH2 | Electron-Donating | Increases | Decreases |

| -NO2 | Electron-Withdrawing | Decreases | Increases |

| -CN | Electron-Withdrawing | Decreases | Increases |

| -Cl | Electron-Withdrawing | Decreases | Increases |

This table is a generalized representation based on established principles of organic chemistry. numberanalytics.comlibretexts.org

Regioselective Functionalization and Its Consequences on Binding

The precise placement of functional groups on the phenolic ring, known as regioselective functionalization, is a powerful strategy to probe the binding pocket of a target protein. Introducing substituents at specific positions can either enhance binding by forming new favorable interactions or disrupt binding due to steric hindrance.

For example, in the development of analogs for other complex heterocyclic systems, the regioselective introduction of aryl groups has been achieved through methods like directed ortho-metalation and palladium-catalyzed C-H activation. mdpi.comnih.gov These techniques allow for the controlled synthesis of specific isomers, which can then be evaluated for their biological activity. The differential activity of these isomers provides valuable information about the topology and chemical nature of the binding site. For instance, a bulky substituent at a particular position might be detrimental to activity if it clashes with the protein surface, whereas a hydrogen bond donor at another position might significantly improve affinity.

Modifications of the Ethenyl Linker in this compound Derivatives

Influence of E/Z Isomerism on Molecular Recognition

The double bond in stilbenoids can exist in two geometric isomers: the trans (E) and cis (Z) configurations. mdpi.com These isomers have distinct three-dimensional shapes, which can lead to significant differences in their ability to bind to a biological target. Generally, the E-isomer is more stable due to reduced steric hindrance. mdpi.com

The photochemical or acid-catalyzed isomerization between E and Z forms is a well-documented phenomenon for stilbene (B7821643) derivatives. mdpi.comrsc.orgnih.gov This property can be exploited in photopharmacology, where light is used to control the activity of a drug by switching between an active and an inactive isomer. rug.nl The different spatial arrangement of the phenyl rings in the E and Z isomers can dramatically affect how the molecule fits into a binding pocket, with one isomer often showing significantly higher affinity than the other. mdpi.comisnff-jfb.com

Exploring Bioisosteric Replacements for the Double Bond

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design. researchgate.netu-tokyo.ac.jp Replacing the ethenyl linker in this compound with other groups can modulate the molecule's flexibility, lipophilicity, and metabolic stability.

One potential bioisostere for the double bond is an ethynyl (B1212043) (alkyne) group. nih.gov However, studies have shown that replacing an ethenyl linker with a phenylacetylene (B144264) linker can sometimes lead to a decrease in potency. rug.nl This could be due to the linear geometry of the alkyne, which may not allow for the optimal positioning of the phenyl rings for binding. rug.nl

Other potential bioisosteric replacements could include moieties that mimic the geometry of the trans- or cis-double bond while offering different chemical properties. For instance, small, rigid hydrocarbon scaffolds like bicyclo[1.1.1]pentane have been explored as phenyl group bioisosteres, and similar principles could be applied to linker design. researchgate.net

Variations in the Phenyl Group of this compound: Aromatic Substituent Effects

Similar to the phenolic ring, the non-phenolic phenyl group can be modified to probe interactions with the target and to fine-tune the molecule's properties.

For example, in a study of cassiarin A analogs, the introduction of a phenyl group at a specific position led to a marked increase in antiplasmodial activity, with substituted phenyl groups showing comparable or enhanced activity. mdpi.com This highlights the importance of the aromatic substituent in modulating biological response.

Table 2: Impact of Phenyl Group Substituents on Biological Activity (Hypothetical)

| Substituent at para-position | Electronic Effect | Potential Impact on Binding |

| -H | Neutral | Baseline interaction |

| -OCH3 | Electron-Donating | May enhance pi-pi stacking or hydrogen bonding |

| -Cl | Electron-Withdrawing | May form halogen bonds or alter electrostatic interactions |

| -CF3 | Strongly Electron-Withdrawing | Can influence lipophilicity and metabolic stability |

This table presents hypothetical scenarios to illustrate the potential effects of substituents.

Development of Privileged Scaffolds Based on the this compound Framework

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through strategic modifications. researchgate.netnih.gov These scaffolds represent a core structure from which libraries of compounds can be designed to interact with various receptors or enzymes. nih.gov The this compound framework, a core element of the stilbenoid class of compounds, is recognized as such a privileged structure due to its versatile biological activities and its capacity for chemical modification. researchgate.net

The stilbene skeleton, particularly the 3-hydroxystilbene found in resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), has been the subject of extensive research, leading to the discovery of numerous derivatives with a wide array of biological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. nih.govnih.govmdpi.com The versatility of this scaffold lies in the numerous points available for chemical modification, including the hydroxyl groups and the aromatic rings, which allows for the fine-tuning of its pharmacological profile.

Structure-activity relationship (SAR) studies have demonstrated that the biological activity of phenylethenylphenol analogs is highly dependent on specific structural features. Key determinants include the number and position of hydroxyl groups, the stereochemistry of the double bond, and the presence of other substituents on the aromatic rings. nih.gov For instance, the 3-hydroxy group is a common feature in many biologically active stilbenoids. Modifications at other positions can dramatically alter the compound's activity and selectivity.

Research into resveratrol analogs has provided a wealth of data illustrating the privileged nature of the underlying scaffold. For example, studies by Minutolo et al. highlighted that a naphthalene-based resveratrol analogue with three hydroxyl groups was highly effective in human cancer cells. scirp.org Another study showed that substituting the 4' position of 3,5-dihydroxy-trans-stilbene with small, hydrophobic groups could significantly enhance the activation of SIRT1, a key enzyme in cellular regulation. nih.gov This demonstrates how targeted modifications on the basic phenylethenylphenol framework can lead to potent and specific biological modulators.

The development of imine resveratrol analogs (IRAs), where the C=C double bond is replaced by a C=N bond, further showcases the utility of the scaffold. These analogs were designed to mimic the structure of resveratrol and were found to be potent activators of the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress. plos.org The SAR analysis of these IRAs revealed specific substitution patterns on the aromatic rings that enhanced their activity.

| Compound | Substituent at 4' Position | Fold Activation of SIRT1 |

|---|---|---|

| Resveratrol (Reference) | -OH | ~10 |

| Derivative 2 | -CH₃ | 16 |

| Derivative 3 | -CH₂CH₃ | 14 |

| Derivative 5 | -OCOCH₃ | 3 |

The data clearly indicates that small hydrophobic substituents at the 4' position can enhance the potency of stilbenes as SIRT1 activators. nih.gov This ability to systematically modify the core structure to optimize activity against a specific target is a hallmark of a privileged scaffold.

Fragment-Based Approaches in Designing Advanced Phenylethenylphenol Scaffolds

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the discovery of lead compounds. rug.nlnih.gov FBDD involves screening libraries of low-molecular-weight compounds, or "fragments," for binding to a biological target. nih.gov These fragments typically have a low degree of complexity and, once identified as binders, serve as starting points for the rational design of more potent molecules through strategies like fragment growing, linking, or merging. rug.nlnih.gov

The this compound framework is well-suited for FBDD. The core structure can be deconstructed into fundamental fragments, such as the 3-hydroxyphenyl ring and the styrene (B11656) moiety. These fragments themselves can be screened for weak binding interactions with a target. Alternatively, the entire this compound molecule, or a known active analog like resveratrol, can be considered a "hit" or a high-affinity fragment to be further optimized. mdpi.com

Fragment Growing: The most common strategy in FBDD is fragment growing, where a confirmed fragment hit is elaborated by adding functional groups to improve its binding affinity and selectivity. nih.gov Starting with the this compound scaffold, "growth vectors" can be identified at various positions on the aromatic rings or even on the ethenyl linker. For example, SAR studies on resveratrol have shown that adding substituents to the 4'-position can significantly impact biological activity. nih.gov This position serves as a growth vector, allowing chemists to explore the adjacent binding pocket on the target protein to establish new, favorable interactions.

| Compound | Substitution on Ring B | ARE-Luciferase Activity (Fold Induction at 15 µM) |

|---|---|---|

| 1 | None | 1.06 |

| 12 | R⁸ = OH | 1.41 |

| 5 | R⁶ = OH | 3.03 |

The data from the study on imine resveratrol analogs demonstrates the principle of fragment growing. plos.org Starting with an unsubstituted Ring B (Compound 1), the addition of a hydroxyl group (a new fragment) at different positions enhances the Nrf2 induction activity, with the substitution at the R⁶ position showing the most significant improvement. plos.org

Fragment Linking: Another powerful FBDD technique is fragment linking. This approach is used when two different fragments are found to bind to adjacent sites on a target. rug.nl A linker is then designed to connect the two fragments into a single, high-affinity molecule. In the context of the phenylethenylphenol scaffold, one could imagine a scenario where a substituted phenol fragment and a second, unrelated fragment are found to bind near each other on a protein surface. The phenylethenyl structure itself could be explored as a potential rigid linker to tether these two fragments, creating a novel and potent ligand. This strategy relies on the ability to determine the binding poses of the initial fragments, often through techniques like X-ray crystallography or NMR spectroscopy.